tert-Butyl (5-methylpyrazin-2-yl)carbamate

Overview

Description

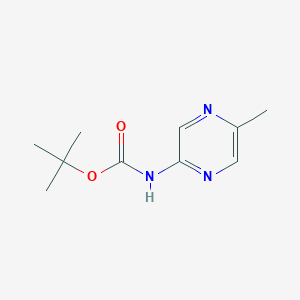

tert-Butyl (5-methylpyrazin-2-yl)carbamate is an organic compound belonging to the class of carbamates. It contains a tert-butyl group (C(CH3)3), a pyrazin-2-yl group (a six-membered ring with two nitrogens at positions 2 and 5), a methyl group (CH3) attached to the pyrazine ring at position 5, and a carbamate functional group (NH-CO-O-). This compound is primarily used in scientific research due to its unique properties and potential for advancement.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (5-methylpyrazin-2-yl)carbamate can be synthesized through the reaction of 5-methylpyrazin-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

The use of protecting groups like tert-butyl is common in the pharmaceutical industry to protect amine functionalities during multi-step synthesis .

Chemical Reactions Analysis

Types of Reactions

Hydrolysis: The carbamate bond in tert-Butyl (5-methylpyrazin-2-yl)carbamate is susceptible to hydrolysis, resulting in the formation of tert-butyl alcohol, carbon dioxide, and 5-methylpyrazin-2-amine.

Substitution: The methyl group on the pyrazine ring can potentially be replaced by other groups through appropriate chemical reactions.

Common Reagents and Conditions

Hydrolysis: Typically involves water or aqueous acid/base conditions.

Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.

Major Products

Hydrolysis: tert-Butyl alcohol, carbon dioxide, and 5-methylpyrazin-2-amine.

Substitution: Products vary based on the substituent introduced to the pyrazine ring.

Scientific Research Applications

tert-Butyl (5-methylpyrazin-2-yl)carbamate is used in various scientific research applications due to its unique properties:

Chemistry: It serves as a building block in organic synthesis, particularly in the formation of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: It is explored for potential therapeutic applications, including drug development.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for tert-Butyl (5-methylpyrazin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. The pyrazine ring’s aromatic nature allows for π-π interactions with aromatic amino acids in proteins, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl pyrazin-2-ylcarbamate

- tert-Butyl (5-aminopyrazin-2-yl)carbamate

- tert-Butyl (3-acetylpyrazin-2-yl)carbamate

- tert-Butyl (5-formylpyrazin-2-yl)carbamate

Uniqueness

tert-Butyl (5-methylpyrazin-2-yl)carbamate is unique due to the presence of the methyl group on the pyrazine ring, which can influence its electronic properties and reactivity. This methyl substitution can affect the compound’s interaction with biological targets and its overall stability.

Biological Activity

tert-Butyl (5-methylpyrazin-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Chemical Formula : C₉H₁₃N₂O₂

- Molecular Weight : 179.21 g/mol

- CAS Number : 1353100-98-7

Research indicates that this compound may act as a glucokinase (GLK) activator, which is significant in the regulation of glucose metabolism. This compound could potentially be utilized in the treatment of conditions such as diabetes and obesity by enhancing insulin sensitivity and promoting glucose uptake in tissues .

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its pharmacological effects. Key findings include:

- Antimicrobial Activity : Some studies suggest that derivatives of carbamate compounds exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various pathogens, indicating potential for further exploration .

- Cytotoxicity : The cytotoxic effects of similar carbamate compounds have been assessed using mammalian cell lines. The selectivity index (SI), which compares the cytotoxicity to antimicrobial activity, is crucial for determining therapeutic viability. A higher SI indicates lower toxicity relative to its antimicrobial efficacy .

- Metabolic Stability : The metabolic stability of carbamate compounds is essential for their pharmacokinetic profiles. Modifications to the carbamate structure can enhance stability and reduce degradation, making them more effective as therapeutic agents .

Study 1: Glucokinase Activation

A study focused on the synthesis and evaluation of glucokinase activators highlighted the role of carbamate moieties in enhancing glucose metabolism. Compounds similar to this compound were tested for their ability to activate GLK in vitro, showing promising results that warrant further investigation into their clinical applications .

Study 2: Antimicrobial Evaluation

In vitro assessments of related carbamate derivatives demonstrated significant antimicrobial activity against drug-resistant strains of bacteria. These findings suggest that this compound could be explored as a lead compound in developing new antimicrobial therapies .

Data Summary Table

| Property | Value/Description |

|---|---|

| Chemical Formula | C₉H₁₃N₂O₂ |

| Molecular Weight | 179.21 g/mol |

| CAS Number | 1353100-98-7 |

| Potential Applications | Diabetes treatment, antimicrobial agents |

| Mechanism | Glucokinase activation |

| Cytotoxicity Assessment | Selectivity index needed for evaluation |

Properties

IUPAC Name |

tert-butyl N-(5-methylpyrazin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-7-5-12-8(6-11-7)13-9(14)15-10(2,3)4/h5-6H,1-4H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGAZCKUQQRDXOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621953 | |

| Record name | tert-Butyl (5-methylpyrazin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369638-68-6 | |

| Record name | 1,1-Dimethylethyl N-(5-methyl-2-pyrazinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=369638-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (5-methylpyrazin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.